1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

Description

BenchChem offers high-quality 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

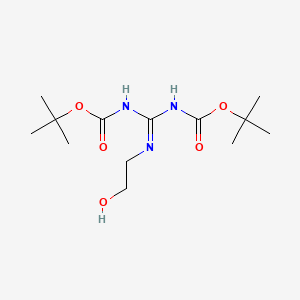

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[N'-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O5/c1-12(2,3)20-10(18)15-9(14-7-8-17)16-11(19)21-13(4,5)6/h17H,7-8H2,1-6H3,(H2,14,15,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRGPOQWQFSEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401171 | |

| Record name | 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215050-11-6 | |

| Record name | 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, a key reagent in modern organic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, chemical properties, and diverse applications, with a focus on the underlying scientific principles and practical considerations.

Introduction: The Strategic Importance of Protected Guanidines

The guanidinium group is a fundamental structural motif in a wide range of biologically active molecules, including the amino acid arginine, natural products, and pharmaceuticals. Its ability to remain protonated at physiological pH allows it to engage in crucial hydrogen bonding and electrostatic interactions with biological targets. However, the high basicity of the guanidine functional group presents significant challenges in chemical synthesis, often leading to side reactions and compatibility issues.

The development of protected guanidinylating reagents, such as 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, has been a pivotal advancement. The tert-butoxycarbonyl (Boc) protecting groups temporarily mask the guanidine's basicity and nucleophilicity, enabling its clean and efficient incorporation into complex molecular architectures. This guide focuses specifically on the 2-hydroxyethyl substituted variant, a versatile building block that introduces a hydroxyl handle for further functionalization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is essential for its effective use and handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 215050-11-6 | [1][2][3] |

| Molecular Formula | C₁₃H₂₅N₃O₅ | [2][3][4] |

| Molecular Weight | 303.35 g/mol | [2][3][4] |

| Appearance | White to off-white powder or solid | |

| Melting Point | 120-125 °C | |

| Purity | ≥96.0% (HPLC) | [1] |

| Solubility | Soluble in organic solvents such as THF, CH₂Cl₂ | Inferred from synthesis protocols |

Synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

The synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is typically achieved through the guanidinylation of ethanolamine with a suitable di-Boc protected guanidinylating agent. One of the most efficient and widely used methods employs N,N'-Di-Boc-1H-pyrazole-1-carboxamidine as the guanidinylating reagent.[5][6]

Reaction Scheme

Sources

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine | C13H25N3O5 | CID 4245501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. No results for search term "3D-QIA05011" | CymitQuimica [cymitquimica.com]

- 5. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine: Structure, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Protected Guanidines in Medicinal Chemistry

The guanidinium group, a ubiquitous functional motif in a plethora of biologically active natural products and pharmaceuticals, plays a pivotal role in molecular recognition. Its capacity to exist in a protonated state at physiological pH enables it to form critical hydrogen bonds and engage in electrostatic interactions with biological targets. However, the inherent high basicity of the guanidine functional group presents a significant synthetic challenge, often leading to side reactions and complicating multi-step syntheses. The strategic use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, provides a robust solution to this hurdle. By temporarily masking the reactive nature of the guanidine moiety, Boc-protected guanidinylating reagents allow for the controlled and efficient incorporation of this critical functional group into complex molecular architectures.

This technical guide focuses on a particularly valuable reagent in this class: 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine . We will delve into its unique structural features, physicochemical properties, a detailed synthetic protocol, and its burgeoning applications in contemporary drug discovery, including its potential as an antibacterial agent.

Molecular Structure and Physicochemical Properties

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is characterized by a central guanidine core where two of the nitrogen atoms are protected by bulky tert-butoxycarbonyl groups. The third nitrogen is substituted with a 2-hydroxyethyl group, which enhances its solubility and provides a versatile handle for further chemical modifications.

Structure:

Table 1: Physicochemical Properties of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

| Property | Value | Source(s) |

| CAS Number | 215050-11-6 | [1] |

| Molecular Formula | C₁₃H₂₅N₃O₅ | [1][2] |

| Molecular Weight | 303.35 g/mol | [1][2] |

| Appearance | White to off-white powder or solid | |

| Melting Point | 120-125 °C | |

| Purity | ≥95% (HPLC) | [3][4] |

| Solubility | Soluble in many organic solvents such as THF, ethyl acetate, and dichloromethane. | |

| Storage | 2-8°C, keep in a dark place under an inert atmosphere. |

Synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine: A Step-by-Step Protocol

The synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is typically achieved through the guanylation of 2-aminoethanol (ethanolamine) with a suitable di-Boc-protected guanylating agent. A common and effective precursor for this reaction is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. This method offers high yields and operational simplicity.

Experimental Protocol

Materials:

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

-

Ethanolamine (2-aminoethanol)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and rotary evaporator.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Addition of Amine: To the stirred solution from step 1, add ethanolamine (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Purification: The resulting crude residue is then purified by column chromatography on silica gel. A gradient elution system of ethyl acetate in hexane is employed to isolate the pure 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Caption: Experimental workflow for the synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.

Applications in Drug Discovery and Development

The unique structural attributes of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine make it a valuable tool in the synthesis of complex molecules with therapeutic potential.

Guanidinylation Reagent in Peptide and Small Molecule Synthesis

The primary application of this compound is as a guanidinylation reagent . The Boc protecting groups effectively temper the high basicity of the guanidine moiety, allowing for its clean and efficient introduction into molecules containing other sensitive functional groups. This is particularly crucial in peptide synthesis, where the guanidinium side chain of arginine is a key component of many bioactive peptides. The use of Boc-protected guanidinylating agents allows for the synthesis of arginine-containing peptides and their analogs with high yields and minimal side reactions.[5]

Potential as an Antibacterial Agent

Recent research has highlighted the antibacterial properties of guanidinium-containing compounds.[6] The positively charged guanidinium group can interact with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death.[7][8][9] Some evidence suggests that 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine itself may possess intrinsic antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.[3] The proposed mechanism involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit and tRNA synthetase, as well as interfering with protein transport across the bacterial membrane.[3]

Caption: Proposed antibacterial mechanisms of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.

Stability and Handling

Stability: Boc-protected guanidines are generally stable under basic and nucleophilic conditions. However, they are sensitive to acidic conditions, which lead to the removal of the Boc protecting groups. The stability of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine in solution is dependent on the solvent and pH. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place under an inert atmosphere.

Handling and Safety: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine stands out as a versatile and valuable reagent for researchers and scientists in the field of drug discovery and development. Its well-defined structure, coupled with the strategic placement of Boc protecting groups and a functionalizable hydroxyethyl side chain, offers a powerful tool for the synthesis of complex guanidine-containing molecules. Furthermore, its potential as a direct-acting antibacterial agent opens up new avenues for the development of novel therapeutics to combat the growing threat of antibiotic resistance. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will empower researchers to effectively harness the potential of this important chemical entity in their scientific endeavors.

References

- The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. (URL: )

-

Combination of guanidinium and quaternary ammonium polymers with distinctive antimicrobial mechanisms achieving a synergistic antimicrobial effect. (URL: [Link])

-

Antimicrobial Activity of a Cationic Guanidine Compound against Two Pathogenic Oral Bacteria. (URL: [Link])

-

Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. (URL: [Link])

-

Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. (URL: [Link])

-

Ensuring Quality: The Importance of High Purity 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. (URL: [Link])

-

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine - PubChem. (URL: [Link])

-

N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - MDPI. (URL: [Link])

-

Efficient introduction of protected guanidines in boc solid phase peptide synthesis. (URL: [Link])

-

di-Boc-guanidine | C11H21N3O4 | CID 9648359 - PubChem. (URL: [Link])

-

N,N'-Di-Boc-guanidine | C11H21N3O4 | CID 4124838 - PubChem. (URL: [Link])

-

Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis | Request PDF. (URL: [Link])

Sources

- 1. scbt.com [scbt.com]

- 2. 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine | C13H25N3O5 | CID 4245501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. No results for search term "3D-QIA05011" | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activity of a Cationic Guanidine Compound against Two Pathogenic Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (CAS Number: 215050-11-6), a key intermediate in modern organic synthesis and medicinal chemistry. The strategic placement of the dual tert-butoxycarbonyl (Boc) protecting groups on the guanidine core renders this molecule a stable, versatile, and highly efficient reagent for the controlled introduction of the guanidinium moiety. The presence of a primary hydroxyl group offers a valuable site for further synthetic elaboration, making it a bifunctional building block of significant interest. This document delves into its chemical properties, provides a detailed and field-tested synthesis protocol, explores its reactivity and deprotection strategies, and discusses its critical applications in the development of complex molecules and potential therapeutic agents.

Introduction: The Strategic Importance of Protected Guanidines

The guanidinium group is a fundamental structural motif in a plethora of biologically active natural products and pharmaceuticals. Its capacity to exist in a protonated state at physiological pH enables it to engage in vital hydrogen bonding and electrostatic interactions with biological targets. However, the inherent high basicity and nucleophilicity of the guanidine functional group present significant challenges in multi-step organic synthesis, often leading to undesirable side reactions.

The development of protected guanidinylating reagents has been a pivotal advancement, allowing for the strategic and controlled incorporation of this moiety. The use of the tert-butoxycarbonyl (Boc) protecting group is particularly advantageous. The Boc groups effectively temper the nucleophilicity and basicity of the guanidine, making it compatible with a wide range of reaction conditions and other sensitive functional groups.[1] 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine emerges as a particularly valuable reagent, not only for its protected guanidine core but also for the synthetic opportunities presented by its 2-hydroxyethyl side chain. This hydroxyl group can serve as a handle for conjugation to other molecules, modification to alter pharmacokinetic properties, or as a participant in intramolecular cyclization reactions.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is essential for its effective use and handling in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 215050-11-6 | [2][3] |

| Molecular Formula | C₁₃H₂₅N₃O₅ | [2][3] |

| Molecular Weight | 303.35 g/mol | [2][3] |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | 120-125 °C | [2] |

| Purity | ≥96.0% (HPLC) | [2][4] |

| Solubility | Soluble in many common organic solvents such as THF, dichloromethane, and ethyl acetate. | Inferred from synthesis protocols. |

Structural Elucidation: The structure of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine can be unequivocally confirmed through standard analytical techniques. While a publicly available, peer-reviewed spectrum for this specific compound is not readily available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be expected to show a large singlet around 1.5 ppm corresponding to the 18 protons of the two tert-butyl groups. The methylene protons of the hydroxyethyl group would likely appear as two triplets, one for the CH₂ adjacent to the nitrogen and another for the CH₂ adjacent to the hydroxyl group. The OH proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would feature characteristic signals for the carbonyl carbons of the Boc groups, the quaternary carbons of the tert-butyl groups, the central guanidinic carbon, and the two carbons of the hydroxyethyl chain.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 304.18.

Synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine: A Step-by-Step Protocol

The synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is most effectively achieved through the guanidinylation of ethanolamine with a suitable di-Boc-protected guanidinylating agent. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a preferred reagent for this transformation due to its stability, high reactivity, and the clean nature of the reaction, where the pyrazole byproduct is easily removed.[1]

Reaction Scheme:

Sources

An In-Depth Technical Guide to 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine: Properties, Reactivity, and Applications

Introduction: The Strategic Importance of Protected Guanidines in Drug Development

The guanidinium functional group is a cornerstone of medicinal chemistry, renowned for its profound impact on molecular recognition and biological activity.[1][2] As a protonated cation at physiological pH, it engages in powerful hydrogen bonding and electrostatic interactions, a feature leveraged by nature in the amino acid arginine to mediate critical protein-protein and protein-nucleic acid interactions.[2] The translation of this principle into synthetic drug design has yielded compounds with significant therapeutic potential, including antiviral, antifungal, and antimicrobial agents.[2][3]

However, the very properties that make the guanidinium group so effective—its high basicity (pKa ≈ 12.5) and potent nucleophilicity—present a formidable challenge in multi-step organic synthesis.[4] Unmasked, it can induce unwanted side reactions, disrupt sensitive functional groups, and complicate purification pathways. The advent of protecting group chemistry, specifically using the tert-butoxycarbonyl (Boc) group, provided a transformative solution.[5] By temporarily masking the guanidine's reactive nitrogens, Boc-protected reagents temper its basicity and allow for its controlled and chemoselective introduction into complex molecular architectures.[1]

This guide provides a comprehensive technical overview of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine , a specialized reagent that exemplifies this strategic approach. We will explore its core physical and chemical properties, the causality behind its reactivity, its applications in modern synthesis, and the analytical methodologies for its characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, field-proven understanding of this valuable synthetic tool.

Core Molecular Identity

A precise understanding of a reagent's identity is the foundation of reproducible science. The structural and identifying information for 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is summarized below.

| Identifier | Data | Source(s) |

| Chemical Name | 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine | [6][7] |

| Synonym | tert-butyl N-[N'-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | [6][8] |

| CAS Number | 215050-11-6 | [6][7][8] |

| Molecular Formula | C₁₃H₂₅N₃O₅ | [6][9] |

| Molecular Weight | 303.35 g/mol | [6][7][9] |

| SMILES String | CC(C)(C)OC(=O)N\C(NC(=O)OC(C)(C)C)=N\CCO | [7] |

| InChI Key | NHRGPOQWQFSEOH-UHFFFAOYSA-N | [7] |

Physical and Handling Properties

The physical state and stability of a reagent dictate its storage, handling, and application in experimental setups.

| Property | Description | Source(s) |

| Appearance | White to off-white powder. | [7] |

| Melting Point | 120-125 °C | [7] |

| Purity | Typically supplied at ≥95% to ≥99% purity, commonly verified by HPLC. | [7][8][9] |

| Solubility | While quantitative solubility data is not widely published, its use in synthetic protocols indicates good solubility in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetone.[3][10] | |

| Storage Conditions | To ensure long-term stability, the compound should be stored in a cool (2-8°C), dark place under an inert atmosphere (e.g., Nitrogen or Argon).[11] | |

| Safety | Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn during handling. It is classified as a combustible solid.[7] |

Chemical Properties and Reactivity Profile

The utility of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine stems from the precise chemical behavior of its Boc-protected guanidine core.

The Role and Stability of the Di-Boc Protection

The two tert-butoxycarbonyl (Boc) groups are the key to this reagent's functionality. They exert a powerful electron-withdrawing effect, which significantly decreases the basicity and nucleophilicity of the guanidine nitrogen atoms. This chemical "masking" is the cornerstone of its controlled reactivity.[1]

-

Stability: The Boc protecting group is famously robust under a wide range of conditions, including basic hydrolysis and exposure to many common nucleophiles.[12][13] This orthogonality is critical, allowing chemists to perform other transformations on the molecule without disturbing the protected guanidine.

-

Lability: The Boc groups are designed to be removed under specific, anhydrous acidic conditions.[12] Treatment with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent initiates cleavage. The mechanism involves protonation of the carbonyl oxygen followed by the formation of a stable tert-butyl cation, which is typically scavenged to prevent side reactions.[13]

The strategic workflow enabled by Boc protection is a fundamental concept in modern synthesis.

Guanidinylation Reactions

As a "guanidinylation reagent," the primary function of this molecule is to transfer the entire N,N'-Di-Boc-N''-(2-hydroxyethyl)guanidinyl moiety to a suitable nucleophile, most commonly a primary or secondary amine.[8] This reaction forms a new carbon-nitrogen bond, incorporating the protected guanidine group into the target molecule. While this specific reagent contains a hydroxyethyl group, the broader class of di-Boc-guanidines is widely used for this purpose.[3][14] The reaction is a cornerstone of synthesizing complex bioactive molecules and modified peptides.[7][15]

The Hydroxyethyl Substituent

The 2-hydroxyethyl group (-CH₂CH₂OH) on the second nitrogen atom introduces a specific functionality. This hydroxyl group can serve as a handle for further synthetic modifications, potentially allowing the reagent to be tethered to a solid support or linked to other molecular fragments, adding another layer of versatility.

Applications in Research and Drug Development

The controlled reactivity of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine makes it a valuable tool in several advanced scientific fields.

-

Building Block for Bioactive Compounds: Its principal application is as a sophisticated building block in the synthesis of complex organic molecules. The guanidinium group is a known pharmacophore, and this reagent provides a reliable method for its incorporation during the development of novel drug candidates.[1][3]

-

Peptide Synthesis and Modification: In the field of peptide chemistry, this reagent or its analogues can be used to synthesize non-natural amino acids or to modify existing peptide side chains.[7] This allows for the creation of peptidomimetics with enhanced stability, binding affinity, or novel biological functions.[14][15]

-

Potential as a Synthetic Antibiotic: At least one supplier has described the compound as a synthetic antibiotic that may inhibit bacterial protein synthesis by binding to the cell membrane and affecting nutrient uptake.[9] While this points to a potential area of research, its primary and well-documented role in the scientific literature is as a synthetic intermediate and guanidinylating agent.[1][8]

Illustrative Experimental Protocol: Synthesis of N,N'-Di-Boc-Guanidines

To provide practical insight, the following section details a validated, general methodology for the synthesis of N,N'-di-Boc-protected guanidines from a primary amine. This protocol is adapted from established, metal-free methods and demonstrates the core chemistry involved in creating such reagents.[3]

Objective: To synthesize an N,N'-di-Boc-guanidine by reacting a primary amine with N,N'-di-Boc-thiourea activated by cyanuric chloride (TCT). This method is presented as it avoids the use of toxic heavy-metal reagents like mercury(II) chloride.[3]

Materials:

-

N,N'-Di-Boc-thiourea

-

Cyanuric chloride (TCT)

-

Primary amine (Substrate)

-

N-methylmorpholine (NMM)

-

4-Dimethylaminopyridine (DMAP, catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Step-by-Step Methodology:

-

Activation of Thiourea: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), dissolve N,N'-di-Boc-thiourea (1.0 eq) in anhydrous THF. Cool the solution to 0°C using an ice bath.

-

Add cyanuric chloride (0.33 eq) to the solution portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to stir at 0°C for 30 minutes. The formation of a white precipitate is typically observed.

-

Addition of Amine: To the suspension, add a solution of the primary amine (1.1 eq), N-methylmorpholine (NMM, 2.0 eq), and a catalytic amount of DMAP in anhydrous THF via a syringe pump over 1-2 hours.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup and Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Purification: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N,N'-di-Boc-guanidine product.

Analytical Characterization

A comprehensive analysis is required to confirm the identity and purity of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. While a specific certificate of analysis should always be consulted, the expected spectroscopic data can be inferred from its structure.

-

High-Performance Liquid Chromatography (HPLC): This is the standard technique for assessing the purity of the final product.[7] A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a large singlet around 1.5 ppm corresponding to the 18 protons of the two identical t-butyl (Boc) groups. Signals for the two methylene groups of the hydroxyethyl chain would appear as triplets in the 3-4 ppm region. Protons for the N-H and O-H groups would likely appear as broad singlets, and their chemical shift could be concentration-dependent.

-

¹³C NMR: Key signals would include resonances for the quaternary and methyl carbons of the Boc groups (~80 ppm and ~28 ppm, respectively), the carbonyl carbons of the Boc groups (~150-160 ppm), the central guanidinic carbon (~160-165 ppm), and the two carbons of the ethyl chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C=O stretching vibrations from the Boc groups around 1700-1750 cm⁻¹. Other significant peaks would include C-H stretching from the alkyl groups (~2980 cm⁻¹), a broad O-H stretch (~3300-3500 cm⁻¹), and N-H stretching vibrations.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 304.18, and an [M+Na]⁺ adduct at m/z 326.16.

Conclusion

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is more than a mere chemical; it is a strategic tool for chemical innovation. By leveraging the robust and reversible nature of the Boc protecting group, it provides a reliable and controlled pathway for incorporating the functionally critical guanidine moiety into complex molecular targets. Its well-defined physical properties and predictable chemical reactivity make it an indispensable asset for researchers and scientists in drug discovery and synthetic chemistry. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and successful application in the laboratory.

References

-

CymitQuimica. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Retrieved from CymitQuimica website.[9]

-

PubChem. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. National Center for Biotechnology Information. Retrieved from [Link]6]

-

Protheragen. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from Protheragen website.[5]

-

Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341–2344.[15]

-

ResearchGate. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Retrieved from [Link]14]

-

Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.[3]

-

Baker, T. J., Tomioka, M., & Goodman, M. (n.d.). PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Organic Syntheses Procedure.[10]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]12]

-

PubChem. (n.d.). Guanidine. National Center for Biotechnology Information. Retrieved from [Link]4]

-

Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.[13]

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]]

-

Santos, I. C., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(v), 82-91.[2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 4. Guanidine | CH5N3 | CID 3520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 6. 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine | C13H25N3O5 | CID 4245501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-二-Boc-2-(2-羟乙基)胍 ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. No results for search term "3D-QIA05011" | CymitQuimica [cymitquimica.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 215050-11-6|1,3-Di-Boc-2-(2-Hydroxyethyl)Guanidine|BLD Pharm [bldpharm.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Boc Protecting Groups in Modern Guanidinylation Reactions: A Technical Guide

Introduction: The Enduring Importance of the Guanidinium Moiety

The guanidinium functional group, most notably present in the amino acid arginine, is a cornerstone of molecular recognition in biological systems. Its persistent protonated state at physiological pH allows it to engage in powerful electrostatic and hydrogen-bonding interactions, making it a privileged scaffold in medicinal chemistry and drug development.[1] However, the very properties that make the guanidine group so functionally important—its high basicity and nucleophilicity—also present significant challenges in chemical synthesis.[1] The uncontrolled reactivity of an unprotected guanidine can interfere with a wide range of synthetic transformations.

This guide provides an in-depth examination of the use of tert-butoxycarbonyl (Boc) protecting groups in guanidinylation reagents, a strategy that has become indispensable for the controlled and efficient incorporation of the guanidine moiety into complex molecules. We will explore the rationale behind this approach, compare the leading reagents, detail reaction mechanisms, and provide field-tested protocols for both guanidinylation and deprotection.

The "Why": Causality Behind Boc Protection in Guanidinylation

The direct introduction of a guanidine group onto a primary or secondary amine is often complicated by the group's strong basicity, which can lead to unwanted side reactions or incompatibility with other functional groups within the molecule. The strategic use of Boc protecting groups on the guanidinylation reagent effectively circumvents these issues. The electron-withdrawing nature of the Boc carbamates tempers the nucleophilicity and basicity of the guanidine nitrogen atoms.[2] This masking strategy renders the reagent compatible with a broader array of reaction conditions and sensitive substrates.[3]

The choice of the Boc group is particularly advantageous due to its stability under a wide range of nucleophilic and basic conditions, allowing for orthogonal protection schemes with other protecting groups like Fmoc.[3] Crucially, the Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), at a late stage in the synthesis to unmask the desired guanidinium functionality.[3] This "direct guanidinylation" approach, where a protected guanidine is introduced early in a synthetic route, has streamlined the synthesis of complex natural products by eliminating multiple, circuitous steps of a more traditional, indirect approach.[1]

A Comparative Overview of Common Boc-Protected Guanidinylation Reagents

Several Boc-protected guanidinylation reagents are commercially available, each with distinct advantages in terms of reactivity, stability, and ease of handling. The selection of the appropriate reagent is critical and depends on the nucleophilicity of the amine substrate and the overall synthetic strategy.

| Reagent Name | Structure | Key Advantages | Common Applications & Considerations |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine |  | Stable, crystalline solid; high yields and clean reactions; suitable for a wide range of primary and secondary amines.[4] | A versatile and widely used reagent for both solution-phase and solid-phase synthesis. The pyrazole leaving group is relatively inert.[5] |

| N,N'-Bis(Boc)-N''-triflylguanidine (Goodman's Reagent) |  | Highly reactive due to the triflyl leaving group; effective for guanidinylating less nucleophilic or sterically hindered amines.[1][6] | The reagent of choice for challenging substrates. Its high reactivity necessitates careful handling and anhydrous conditions.[1] |

| N,N'-Bis(Boc)-S-methylisothiourea |  | Commercially available and effective for many primary and secondary amines. | Activation with a thiophile (e.g., a mercury or copper salt) can sometimes be required, which may not be desirable.[7] |

| N,N'-Di-Boc-thiourea |  | A stable precursor that can be activated in situ to form a reactive guanidinylating species. | Often activated with reagents like cyanuric chloride to form a bis-Boc-carbodiimide intermediate, avoiding the use of heavy metals.[8][9] |

The Guanidinylation Workflow: A Mechanistic Perspective

The overall workflow for incorporating a guanidine group using a Boc-protected reagent is a two-stage process involving the initial guanidinylation of an amine followed by the final deprotection step.

Caption: General workflow for Boc-protected guanidinylation.

The mechanism of guanidinylation with reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine involves the nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine. The presence of two electron-withdrawing Boc groups enhances the electrophilicity of this carbon, making it more susceptible to attack.[4]

Caption: Simplified mechanism of guanidinylation with a pyrazole-based reagent.

Field-Proven Experimental Protocols

The following protocols are provided as robust starting points for researchers. As with any chemical reaction, optimization may be necessary for specific substrates.

Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is adapted from a procedure reported by Bernatowicz et al. and is suitable for a wide range of primary and secondary amines.

Materials:

-

Primary amine (e.g., 4-bromophenethylamine, 1.0 mmol)

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a clean, dry flask, dissolve the primary amine (1.0 mmol) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol) in anhydrous THF (approximately 1.7 mL for a 1.0 mmol scale).

-

Stir the resulting solution at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 12-24 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).

-

Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the pure, Boc-protected guanidine.

Protocol 2: Deprotection of a Boc-Protected Guanidine using Trifluoroacetic Acid (TFA)

This protocol describes the final step of unmasking the guanidine group. The use of scavengers is critical to prevent side reactions caused by the liberated tert-butyl cation.[10]

Materials:

-

Boc-protected guanidine compound (1.0 mmol)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIS) or other suitable scavenger (e.g., water, anisole)

-

Cold diethyl ether

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a stir bar.[10]

-

Cool the solution to 0 °C in an ice bath.[10]

-

Add a scavenger to the solution. Triisopropylsilane (TIS) is a common choice, added to a final concentration of 2.5-5% (v/v).[10]

-

Slowly, and with stirring, add TFA to the cooled solution to a final concentration of 50-95% (v/v).[10][11] The reaction is exothermic.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).[10]

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[12]

-

To the concentrated residue, add cold, anhydrous diethyl ether to precipitate the product as its TFA salt.[12]

-

Isolate the solid product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.[12]

Troubleshooting and Scientific Integrity: A Self-Validating System

A robust protocol anticipates potential pitfalls. The following section addresses common issues and provides solutions grounded in chemical principles.

During Guanidinylation:

-

Issue: Low or no conversion to the desired product.

-

Causality & Solution: The amine may be too sterically hindered or electronically deactivated for the chosen reagent. Consider switching to a more powerful reagent like Goodman's Reagent (N,N'-Bis(Boc)-N''-triflylguanidine).[1][6] Also, ensure that anhydrous conditions are strictly maintained, as moisture can hydrolyze the reagent.

-

-

Issue: Formation of multiple products.

-

Causality & Solution: If the substrate contains multiple nucleophilic sites, competitive reactions can occur. Ensure that other amine or hydroxyl groups are appropriately protected before the guanidinylation step. The reaction may also be proceeding to form an undesired amidinourea side product, particularly if heated for extended periods.[4] Careful monitoring of reaction time and temperature is crucial.

-

During Boc Deprotection:

-

Issue: LC-MS analysis shows a mass corresponding to the product +56 Da.

-

Causality & Solution: This is a classic sign of tert-butylation, where the reactive tert-butyl cation generated during deprotection has alkylated a nucleophilic site on your molecule.[10] This is especially common with electron-rich aromatic rings (like in tryptophan or tyrosine) or sulfur-containing residues (methionine, cysteine).[10] The solution is to use an effective scavenger cocktail. TIS is excellent for reducing aldehydes and capturing carbocations. Water (2.5-5%) can also be included to out-compete the substrate for the carbocation.

-

-

Issue: Incomplete deprotection.

-

Causality & Solution: The acidic conditions may be too mild, or the reaction time too short, particularly if the Boc-protected guanidine is sterically hindered. Increase the concentration of TFA (e.g., from 50% to 95%) or prolong the reaction time, while continuing to monitor the reaction's progress.[10]

-

Conclusion

The use of Boc-protected guanidinylation reagents represents a significant advancement in the synthesis of guanidine-containing molecules. By temporarily masking the reactive nature of the guanidine group, these reagents allow for its clean and efficient introduction into complex molecular architectures under mild conditions. A thorough understanding of the available reagents, their reactivity, and the nuances of the deprotection step, particularly the mitigation of side reactions through the use of scavengers, is essential for any researcher working in drug discovery, peptide synthesis, or natural product chemistry. The protocols and insights provided in this guide are intended to equip scientists with the knowledge to confidently and successfully apply this powerful synthetic strategy.

References

-

JoVE. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]

-

Batey, R. A. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

-

Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. [Link]

-

Mahiout, S., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8931. [Link]

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. [Link]

- Goodman, M., & Tor, Y. (2000). Guanidinylation reagents. U.S.

-

Organic Syntheses. N,N'-di-Boc-N"-triflylguanidine. Organic Syntheses, 78, 91. [Link]

-

da Silva, I. F. (2022). NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. RUN - Repositório da Universidade Nova de Lisboa. [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. Common Organic Chemistry. [Link]

- Cammidge, A. N., et al. (2001). A new guanidinylation procedure for the preparation of synthesis of cyclic guanidine compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 3054-3063.

-

Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]

- Subirós-Funosas, L., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Semantic Scholar. [Link]

-

ResearchGate. Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate. [Link]

-

ResearchGate. Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride. ResearchGate. [Link]

-

Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. r/Chempros. [Link]

-

Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Organic Chemistry Portal. [Link]

-

Pen-Tung Sah, P. (2023). The Chemistry of Guanidinylation: Insights into N,N'-Bis-Boc-1-Guanylpyrazole. LinkedIn. [Link]

Sources

- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. reddit.com [reddit.com]

- 8. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]

- 9. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. We will delve into its fundamental properties, validated synthetic protocols, and its critical role as a versatile building block in modern organic and medicinal chemistry.

The guanidinium functional group is a cornerstone of numerous biologically active natural products and pharmaceuticals, prized for its high basicity and ability to engage in multi-point hydrogen bonding.[1][2] The strategic introduction of this moiety into complex molecules is a frequent challenge in synthesis. 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine emerges as a pivotal reagent, offering a stable, protected form of a functionalized guanidine that is amenable to a wide array of synthetic transformations.

Part 1: Core Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's physical properties are prerequisites for its successful application in any experimental workflow. 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a stable, solid material under standard laboratory conditions.

Below is a summary of its key identifiers and properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₅N₃O₅ | [3][4][5][6][7] |

| Molecular Weight | 303.35 g/mol | [3][4][5][6][7] |

| CAS Number | 215050-11-6 | [4][6][7] |

| IUPAC Name | tert-butyl N-[N'-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | [5] |

| Appearance | White to off-white powder | [7] |

| Melting Point | 120-126 °C | [7][8] |

| Typical Purity | ≥96.0% (HPLC) | [7][9] |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light | [4] |

Chemical Structure

The structure features a central guanidine core where two of the three nitrogen atoms are protected with tert-butyloxycarbonyl (Boc) groups. The third nitrogen is substituted with a 2-hydroxyethyl group, providing a reactive handle for further derivatization.

Caption: 2D structure of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.

Part 2: Synthesis and Mechanistic Insights

The synthesis of N,N'-di-Boc-protected guanidines is a well-established transformation in organic chemistry, typically achieved by the guanylation of a primary amine. The choice of the guanidinylating agent is critical, balancing reactivity, stability, and the environmental impact of byproducts.

Principle of Synthesis

The formation of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine involves the reaction of ethanolamine with a suitable N,N'-di-Boc-protected guanidinylating agent. The Boc groups serve two primary functions: they decrease the extreme basicity of the guanidine core, rendering the molecule more manageable and soluble in organic solvents, and they protect the nitrogen atoms from participating in undesired side reactions. This protection is reversible under acidic conditions, allowing for the facile deprotection of the guanidine moiety at a later stage in a synthetic sequence.

Two common and effective routes for this synthesis are:

-

Activation of Di-Boc-Thiourea: Using an activating agent like cyanuric chloride (TCT) to form a reactive carbodiimide intermediate in situ, which is then trapped by the amine.[10] This method is preferred over older protocols using toxic heavy metals like mercury(II) chloride.

-

Reaction with an Amidino-Pyrazole: Employing a pre-activated and stable guanidinylating agent such as 1-[N,N'-(di-Boc)amidino]pyrazole. This reagent reacts directly with primary amines in a clean and efficient manner.[11]

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for synthesizing a di-Boc-guanidine derivative.

Caption: General workflow for the synthesis of di-Boc-guanidines.

Experimental Protocol: Guanylation using 1-[N,N'-(Di-Boc)amidino]pyrazole

This protocol is a self-validating system based on established literature procedures for the efficient guanylation of primary amines.[11]

Materials:

-

Ethanolamine

-

1-[N,N'-(Di-Boc)amidino]pyrazole

-

Anhydrous Tetrahydrofuran (THF)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine (1.0 equivalent) in anhydrous THF.

-

Causality: Anhydrous conditions are crucial to prevent hydrolysis of the reactive guanidinylating agent. THF is an excellent solvent for this class of reaction as it effectively dissolves both the polar amine and the nonpolar Boc-protected reagent.[10]

-

-

Addition of Reagent: To the stirred solution, add 1-[N,N'-(di-Boc)amidino]pyrazole (1.05-1.1 equivalents) portion-wise at room temperature.

-

Causality: A slight excess of the guanidinylating agent ensures the complete consumption of the limiting starting amine. The reaction is typically clean and proceeds smoothly at ambient temperature.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting amine and the formation of a new, more nonpolar product spot.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Purification: Purify the resulting residue directly by flash column chromatography on silica gel.

-

Causality: Chromatography is essential to remove the pyrazole byproduct and any unreacted starting material. A solvent gradient (e.g., from 100% hexane to an ethyl acetate/hexane mixture) is typically effective for eluting the desired product with high purity.[11]

-

-

Isolation and Analysis: Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine as a solid. Confirm the identity and purity of the product using NMR, MS, and HPLC.

Part 3: Applications in Drug Discovery and Chemical Synthesis

The utility of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine lies in its dual functionality: it is both a protected guanidine and contains a primary alcohol. This structure makes it a valuable building block for synthesizing more complex molecules.

Core Application: A Versatile Guanidinylating Agent and Building Block

The primary application of this reagent is in peptide synthesis and medicinal chemistry to incorporate the guanidine functional group.[6][7] The Boc-protected guanidine is stable to many reaction conditions, including those used in standard peptide coupling. After incorporation, the Boc groups can be cleanly removed with acid (e.g., trifluoroacetic acid) to reveal the basic guanidinium group.

The presence of the 2-hydroxyethyl moiety provides a convenient point of attachment or further functionalization. The primary alcohol can be:

-

Oxidized to an aldehyde or carboxylic acid.

-

Esterified or etherified to link to other molecular scaffolds.

-

Converted to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution.

This versatility allows for the construction of complex guanidine-containing natural products and their analogues, which are explored for a wide range of biological activities including antiviral, antifungal, and antitumorous properties.[10][12]

Reaction Schematic: Guanidine Moiety Introduction

The diagram below illustrates the fundamental role of a protected guanidinylating agent in modifying a generic molecule with a primary amine.

Caption: General transformation showing the introduction of a di-Boc-guanidine group.

References

-

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. PubChem, National Center for Biotechnology Information. [Link]

-

1 3-DI-BOC-2-(2-HYDROXYETHYL)GUANIDINE | CAS#:215050-11-6. Chemsrc. [Link]

-

A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Organic Chemistry Portal. [Link]

-

N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI. [Link]

-

Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate. [Link]

-

A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central, National Institutes of Health. [Link]

-

The Chemistry and Biology of Guanidine Natural Products. Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). Human Metabolome Database. [Link]

-

Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. [Link]

-

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, >=96.0% (HPLC). Scientific Laboratory Supplies (Ireland) Limited. [Link]

Sources

- 1. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. No results for search term "3D-QIA05011" | CymitQuimica [cymitquimica.com]

- 4. 215050-11-6|1,3-Di-Boc-2-(2-Hydroxyethyl)Guanidine|BLD Pharm [bldpharm.com]

- 5. 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine | C13H25N3O5 | CID 4245501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine = 96.0 HPLC 215050-11-6 [sigmaaldrich.com]

- 8. 1 3-DI-BOC-2-(2-HYDROXYETHYL)GUANIDINE | CAS#:215050-11-6 | Chemsrc [chemsrc.com]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 11. TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent | TCI AMERICA [tcichemicals.com]

- 12. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine: A Versatile Reagent in Synthetic Chemistry

For Immediate Release

This technical guide provides a comprehensive overview of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, a key reagent for researchers, scientists, and professionals in drug development. This document details its chemical identity, properties, synthesis, and applications, with a focus on its role as a guanidinylation agent.

Chemical Identity and Nomenclature

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a synthetically important molecule characterized by a central guanidine core. The guanidine nitrogens are protected by two tert-butoxycarbonyl (Boc) groups, and the third nitrogen is substituted with a 2-hydroxyethyl group.

-

IUPAC Name: tert-butyl N-[N'-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate[1]

-

Common Synonyms:

Physicochemical Properties

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is typically supplied as a white to off-white powder. The Boc protecting groups render the otherwise highly basic guanidine group less polar, allowing for better solubility in common organic solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₅N₃O₅ | [1][2][3] |

| Molecular Weight | 303.35 g/mol | [1][2][3] |

| Appearance | Powder | |

| Melting Point | 120-125 °C | |

| Purity | ≥96.0% (HPLC) |

Synthesis of Di-Boc-Protected Guanidines

While a specific, detailed protocol for the synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is not available in the reviewed literature, a general and efficient method for the preparation of N,N′-Di-Boc-protected guanidines from various amines has been described. This methodology provides a viable route for synthetic chemists.

General Experimental Protocol: Guanylation of an Amine

This protocol is adapted from a general method for the synthesis of N,N′-di-Boc-protected guanidines.

Materials:

-

Amine (in this case, 2-aminoethanol)

-

N,N'-Di-Boc-thiourea

-

Cyanuric chloride (TCT)

-

N-methylmorpholine (NMM)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-Di-Boc-thiourea in anhydrous THF.

-

Add cyanuric chloride (TCT) to the solution to activate the thiourea.

-

To this mixture, add the amine (2-aminoethanol), N-methylmorpholine (NMM), and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

-

The crude product is then purified by column chromatography to yield the desired N,N′-Di-Boc-protected guanidine.

Caption: General workflow for the synthesis of Di-Boc-protected guanidines.

Applications in Chemical Synthesis

Guanidinylation Reagent

The primary application of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is as a guanidinylation reagent .[2] The Boc groups serve as excellent protecting groups for the guanidine moiety, allowing for its introduction into various molecules under mild conditions. The protection masks the high basicity of the guanidine group, which would otherwise interfere with many synthetic transformations.

The process of transferring the protected guanidinyl group to an amine is a key step in the synthesis of complex molecules, particularly in the field of medicinal chemistry and peptide synthesis.

Caption: Guanidinylation of a primary amine.

Peptide Synthesis

In the realm of peptide chemistry, the guanidine side chain of arginine plays a crucial role in the structure and function of peptides and proteins. The efficient introduction of protected guanidine groups is therefore of high importance. 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine and similar reagents are valuable tools in solid-phase peptide synthesis (SPPS) for the construction of arginine-containing peptides or peptidomimetics.

Potential Biological Activity

Interestingly, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine has been described as a synthetic antibiotic.[3] It is proposed to inhibit bacterial protein synthesis and has shown bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.[3] The purported mechanism involves binding to the bacterial membrane, stabilizing the cell wall by inhibiting nutrient uptake, and interacting with intracellular targets like the 30S ribosomal subunit and tRNA synthetase.[3] It has also been suggested to inhibit protein transport across the bacterial membrane.[3]

It is important to note that these claims originate from a commercial supplier and have not been substantiated in the peer-reviewed articles covered in this search. However, the broader class of guanidinium compounds is well-known for its antimicrobial properties, which lends plausibility to these claims. Guanidine-containing molecules can interact with bacterial membranes, and their development as antimicrobial agents is an active area of research.

Safety and Handling

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as a combustible solid. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a valuable and versatile reagent in organic synthesis. Its primary utility lies in its function as a stable, protected source for the introduction of guanidine moieties, which is of particular importance in peptide synthesis and the development of pharmacologically active compounds. While its potential as a synthetic antibiotic is intriguing, further investigation and validation in peer-reviewed studies are required to fully establish its biological activity profile. This guide provides a foundational understanding for researchers looking to employ this reagent in their synthetic endeavors.

References

-

Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. (2022). RSC Publishing. Retrieved January 21, 2026, from [Link]

-

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

Stability and storage conditions for 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

An In-Depth Technical Guide to the Stability and Storage of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a key reagent and building block in contemporary organic synthesis and medicinal chemistry, particularly in the construction of complex guanidinylated molecules. The presence of two acid-labile tert-butyloxycarbonyl (Boc) protecting groups dictates its chemical stability and, consequently, its proper handling and storage. This guide provides a comprehensive overview of the chemical stability of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, outlining the primary degradation pathways and offering evidence-based recommendations for its long-term storage and handling to ensure its integrity and performance in sensitive applications.

Introduction: The Role of Boc Protection in Guanidine Chemistry

The guanidinium group is a prevalent feature in numerous biologically active natural products and pharmaceuticals due to its ability to engage in strong hydrogen bonding interactions. However, the high basicity and nucleophilicity of unprotected guanidines can complicate synthetic routes. The use of protecting groups is therefore essential, and the Boc group is a cornerstone of modern protecting group strategy.[1] Its widespread use stems from its robustness under a wide range of chemical conditions, including exposure to bases and nucleophiles, coupled with its facile removal under mild acidic conditions.[2][] In 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, the two Boc groups effectively mask the reactivity of the guanidine core, rendering it a versatile tool for synthetic chemists. Understanding the stability profile of this di-Boc protected guanidine is paramount for its effective use, preventing the introduction of impurities and ensuring reproducibility in experimental outcomes.

Chemical Structure and Physicochemical Properties

A thorough understanding of the stability of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine begins with its fundamental physicochemical properties.

Table 1: Physicochemical Properties of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

| Property | Value | Source(s) |

| CAS Number | 215050-11-6 | [4] |

| Molecular Formula | C₁₃H₂₅N₃O₅ | [4][5] |

| Molecular Weight | 303.35 g/mol | [4][5] |

| Appearance | White to off-white powder | |

| Melting Point | 120-125 °C | |

| Purity (Typical) | ≥95-99% (HPLC) | [5][6] |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and DMF. | Inferred from use |

| IUPAC Name | tert-butyl N-[N'-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | [4] |

The structure of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is depicted below:

Caption: Chemical structure of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.

Key Factors Influencing Stability

The stability of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is predominantly governed by the integrity of the N-Boc protecting groups. The following sections detail the primary factors that can lead to its degradation.

pH and Acid-Catalyzed Hydrolysis

The most significant vulnerability of the Boc group is its lability to acid.[1][2] The deprotection mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation, which subsequently forms isobutene.[7]

Caption: Proposed acid-catalyzed degradation pathway.

Due to this reactivity, storage and handling of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine should be under strictly neutral or basic conditions. Exposure to acidic environments, even trace amounts, can initiate deprotection, leading to the formation of mono-Boc and fully deprotected guanidine species. Conversely, the Boc group is stable to basic conditions and a wide array of nucleophiles, making it a versatile protecting group for many synthetic transformations.[2][]

Thermal Stability

While generally stable at ambient temperatures, the Boc group is susceptible to thermal degradation. Prolonged exposure to elevated temperatures can cause deprotection, even in the absence of a strong acid.[7] The melting point of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is relatively high (120-125 °C), but decomposition may begin to occur at temperatures below this range, especially with extended heating. Therefore, it is crucial to avoid unnecessary exposure to high temperatures during storage and handling.

Moisture and Humidity

As a solid reagent, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine should be protected from moisture. While the Boc group itself is not directly hydrolyzed by water under neutral conditions, the presence of moisture can be detrimental in several ways:

-

Hydrolysis of Trace Acidic Impurities: Moisture can facilitate the hydrolysis of any trace acidic impurities present in the storage container or the surrounding atmosphere, creating a localized acidic microenvironment that can catalyze the degradation of the Boc groups.

-

Physical Caking: Hygroscopic compounds can absorb atmospheric moisture, leading to caking of the powder. This can make accurate weighing and dispensing difficult and may trap moisture within the solid, potentially accelerating degradation over time.

Photostability

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following storage and handling protocols are recommended to maintain the long-term stability and purity of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes the rate of any potential thermal degradation and preserves long-term stability.[8][10] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen). | Prevents exposure to atmospheric moisture and oxygen, which can contribute to degradation.[8] |

| Light | Store in an amber vial or a container protected from light. | Prevents potential photolytic degradation.[9] |

| Container | Use a tightly sealed, clean, and dry container. | Prevents contamination and moisture ingress.[11] |

| Handling | Allow the container to warm to room temperature before opening. Handle in a controlled, low-humidity environment. | Prevents condensation of atmospheric moisture onto the cold solid, which can introduce water and accelerate degradation.[8] |

Protocol for Long-Term Storage

-

Aliquotting: Upon receipt, if the entire quantity will not be used at once, it is advisable to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the atmosphere.

-

Inert Atmosphere: Before sealing, flush the headspace of the storage vial with a gentle stream of dry argon or nitrogen.

-

Sealing: Ensure the vial cap is securely tightened. For extra protection, especially for very long-term storage, the cap can be wrapped with Parafilm®.

-

Labeling: Clearly label each vial with the compound name, date of receipt/aliquotting, and any relevant lot numbers.[11]

-

Storage Location: Place the sealed vials in a -20°C freezer that is not subject to frequent temperature fluctuations.

Protocol for Use

-

Equilibration: Remove the vial from the freezer and allow it to sit at room temperature for at least 30-60 minutes, or until it has fully equilibrated with the ambient temperature. This is a critical step to prevent moisture condensation.

-

Dispensing: Once at room temperature, open the vial in a dry environment (e.g., a glove box or a fume hood with low humidity) and quickly weigh out the desired amount of material.

-

Resealing: Immediately after dispensing, re-flush the vial with an inert gas, securely reseal it, and return it to the -20°C freezer.

Assessing Compound Integrity: A Workflow for Quality Control

Regularly assessing the purity of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is crucial, especially for material that has been stored for an extended period or has been subjected to suboptimal conditions.

Caption: Workflow for assessing the purity of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.

Protocol for Purity Assessment by RP-HPLC

-

Sample Preparation: Accurately weigh approximately 1 mg of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Instrumentation: Use a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A common mobile phase system would be a gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. Note: Brief exposure to acidic mobile phases on the analytical scale is acceptable for purity determination but will result in the deprotection of the compound.

-

Detection: Monitor the elution profile using a UV detector, typically at 210-220 nm.

-

Analysis: The appearance of new, more polar peaks (with shorter retention times) is indicative of the formation of mono-Boc or fully deprotected guanidine species. Quantify the purity by integrating the peak areas.

Conclusion

The stability of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is intrinsically linked to the integrity of its two N-Boc protecting groups. By understanding its susceptibility to acid-catalyzed hydrolysis and potential thermal degradation, and by implementing rigorous storage and handling protocols, researchers can ensure the long-term viability and performance of this valuable synthetic reagent. The core principles of cold, dark, and dry storage under an inert atmosphere are paramount. Adherence to these guidelines will safeguard the purity of the compound, leading to more reliable and reproducible results in drug discovery and development endeavors.

References

- Linton, E. A., & Martin, S. F. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (115), 54491.

-

Labtest. (n.d.). Reagents Storage and stability . Precautions and warnings. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

King Faisal University. (n.d.). Storage and retrieval of Laboratory Reagents, specimen and slides. Retrieved from [Link]

-